molecular formula C12H10NO6P B231471 4-Nitrophenyl phenyl hydrogen phosphate

4-Nitrophenyl phenyl hydrogen phosphate

Cat. No. B231471
M. Wt: 295.18 g/mol
InChI Key: OHIMRTPHCMVSEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrophenyl phenyl hydrogen phosphate, also known as p-NPP, is a phosphatase substrate commonly used in biochemical and molecular biology research. It is a colorless to yellow crystalline powder that is soluble in organic solvents and water. The compound is widely used in enzyme assays to measure the activity of alkaline phosphatase, acid phosphatase, and other phosphatases.

Mechanism of Action

P-NPP is a substrate for phosphatases, which hydrolyze the phosphate ester bond to release a phosphate ion and the corresponding alcohol. The hydrolysis of 4-Nitrophenyl phenyl hydrogen phosphate by phosphatases results in the release of 4-nitrophenol, which can be detected by spectrophotometry at 405 nm. The reaction is shown below:
4-Nitrophenyl phenyl hydrogen phosphate + H2O → 4-nitrophenol + phosphate ion
Biochemical and Physiological Effects:
4-Nitrophenyl phenyl hydrogen phosphate has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in enzyme assays.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Nitrophenyl phenyl hydrogen phosphate in enzyme assays are that it is a specific substrate for phosphatases and that it can be easily detected by spectrophotometry. The limitations of using 4-Nitrophenyl phenyl hydrogen phosphate are that it is not suitable for use with all phosphatases and that it can be affected by interfering compounds in biological samples.

Future Directions

There are several future directions for research involving 4-Nitrophenyl phenyl hydrogen phosphate. One area of research is the development of new phosphatase inhibitors and activators using 4-Nitrophenyl phenyl hydrogen phosphate as a substrate. Another area of research is the use of 4-Nitrophenyl phenyl hydrogen phosphate in the diagnosis of diseases such as osteoporosis and liver disease. Additionally, there is potential for the use of 4-Nitrophenyl phenyl hydrogen phosphate in the development of biosensors for the detection of phosphatase activity in biological samples.

Synthesis Methods

The synthesis of 4-Nitrophenyl phenyl hydrogen phosphate involves the reaction of phenol with phosphorus oxychloride to form phenyl phosphorodichloridate, which is then reacted with 4-nitrophenol to produce 4-Nitrophenyl phenyl hydrogen phosphate. The reaction is shown below:
Phenol + POCl3 → Phenyl phosphorodichloridate
Phenyl phosphorodichloridate + 4-nitrophenol → 4-Nitrophenyl phenyl hydrogen phosphate + HCl

Scientific Research Applications

P-NPP is widely used in biochemical and molecular biology research as a phosphatase substrate. It is used to measure the activity of alkaline phosphatase, acid phosphatase, and other phosphatases. The compound is also used in the development of enzyme inhibitors and activators. In addition, 4-Nitrophenyl phenyl hydrogen phosphate is used in the diagnosis of diseases such as osteoporosis and liver disease.

properties

Molecular Formula

C12H10NO6P

Molecular Weight

295.18 g/mol

IUPAC Name

(4-nitrophenyl) phenyl hydrogen phosphate

InChI

InChI=1S/C12H10NO6P/c14-13(15)10-6-8-12(9-7-10)19-20(16,17)18-11-4-2-1-3-5-11/h1-9H,(H,16,17)

InChI Key

OHIMRTPHCMVSEZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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